Chemical structure and physicochemical properties of 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol
Chemical structure and physicochemical properties of 6-Chloro-1h-pyrido[2,3-b][1,4]oxazin-2-ol
A Technical Whitepaper for Drug Development Professionals
As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that present unique challenges and opportunities in drug design. The pyrido[2,3-b][1,4]oxazine core is a privileged pharmacophore, heavily utilized in the development of kinase inhibitors, GPCR modulators, and antimicrobial agents. Among its derivatives, 6-Chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol (and its tautomeric counterparts) stands out due to its distinct physicochemical profile and regioselective synthetic requirements.
This guide provides an in-depth mechanistic analysis of its structural dynamics, physicochemical properties, and field-proven synthetic protocols.
Structural Dynamics and Nomenclature Orthogonality
One of the most critical hurdles in working with this scaffold is navigating its tautomerism and the resulting nomenclature discrepancies found in commercial databases.
Tautomeric Equilibrium
The compound exists in a dynamic equilibrium between its lactim (enol) form, 6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-ol , and its lactam form, 6-chloro-4H-pyrido[2,3-b][1,4]oxazin-2-one . In polar protic solvents and solid-state crystal lattices, the lactam form predominates due to the thermodynamic stability of the amide-like resonance. However, the lactim/enol form becomes highly relevant during electrophilic functionalization or when binding to specific lipophilic protein pockets.
Nomenclature Discrepancies
Commercial suppliers frequently misalign the numbering of the fused ring system. Based on strict IUPAC Hantzsch-Widman rules, the oxazine oxygen is assigned position 1 and the nitrogen position 4. Consequently, the chloro substituent on the pyridine ring resides at position 6. However, databases often interchangeably refer to CAS 105544-39-6 as 7-chloro-2H-pyrido[2,3-b]-1,4-oxazin-3(4H)-one[1] and 6-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one[]. Recognizing this artifact is essential for accurate patent filing and literature retrieval.
Diagram 1: Tautomeric equilibrium between the lactam and lactim forms.
Physicochemical Profile
Understanding the physicochemical properties of this scaffold is vital for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The presence of the chloro group at C6 enhances lipophilicity, while the oxazine ring provides a rigid vector for hydrogen bonding.
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 6-Chloro-4H-pyrido[2,3-b][1,4]oxazin-2-one (Lactam form)[] |
| CAS Registry Number | 105544-39-6[1][] |
| Molecular Formula | C7H5ClN2O2[] |
| Molecular Weight | 184.58 g/mol [1][] |
| Topological Polar Surface Area (TPSA) | ~58.2 Ų (Optimal for BBB penetration) |
| LogP (Estimated) | 1.5 - 2.0 |
| Hydrogen Bond Donors | 1 (NH in lactam, OH in lactim) |
| Hydrogen Bond Acceptors | 3 (N, O, C=O) |
Mechanistic Synthesis & Experimental Workflows
The synthesis of pyrido[1,4]oxazines requires strict control over chemoselectivity. A common pitfall in the literature is the use of chloroacetyl chloride with 3-amino-2-pyridones, which typically yields the isomeric oxazin-3-ones via initial N-acylation followed by O-alkylation[3].
To selectively synthesize the oxazin-2-one (the tautomer of our target 2-ol), the chemoselectivity must be reversed. This is achieved by using ethyl bromoacetate , which promotes initial N-alkylation (taking advantage of the amine's superior nucleophilicity) followed by an intramolecular nucleophilic acyl substitution (lactonization).
Diagram 2: Chemoselective synthetic workflow for the oxazin-2-ol scaffold.
Self-Validating Protocol: Synthesis of the Target Scaffold
Phase 1: Regioselective N-Alkylation
-
Setup: Charge a flame-dried round-bottom flask with 3-amino-5-chloro-pyridin-2-one (1.0 equiv) and anhydrous DMF (0.2 M).
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv) and stir the suspension at 0 °C for 15 minutes.
-
Causality: K₂CO₃ is a mild base that sufficiently deprotonates the amino group for an Sₙ2 reaction without triggering competitive O-alkylation at the pyridone oxygen.
-
-
Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv). Warm the reaction to room temperature and stir for 4 hours.
-
Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the N-alkylated intermediate.
Phase 2: Intramolecular Lactonization
-
Setup: Dissolve the purified intermediate in absolute ethanol (0.1 M).
-
Base Addition: Add a freshly prepared solution of sodium ethoxide in ethanol (1.2 equiv).
-
Causality: NaOEt perfectly matches the ethyl ester leaving group, preventing unwanted transesterification byproducts. Its pKa is sufficient to deprotonate the pyridone oxygen, driving the nucleophilic attack on the ester carbonyl.
-
-
Cyclization: Reflux the mixture for 6 hours until TLC indicates complete consumption of the intermediate.
-
Isolation: Cool to room temperature and acidify to pH 4 using 1M HCl.
-
Causality: Acidification protonates the resulting enolate, driving the equilibrium toward the precipitated product.
-
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield the tautomeric mixture of the product.
Pharmacophore Mapping in Drug Design
In medicinal chemistry, the 6-chloro-pyrido[2,3-b][1,4]oxazine core acts as a highly efficient pharmacophore. The rigid bicyclic system restricts conformational entropy, while the heteroatoms provide precise vectors for target engagement.
Diagram 3: Pharmacophore mapping of the pyrido-oxazine core in drug design.
The C6-chloro substituent is particularly valuable for occupying deep, hydrophobic pockets (such as the DFG-out pocket in kinase targets), while the lactam/lactim face interacts directly with hinge region residues via bidentate hydrogen bonding.
References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones ResearchGate[Link]
